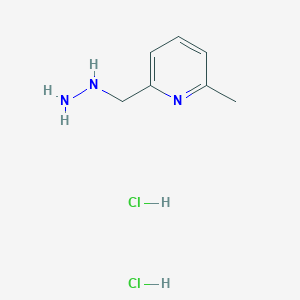

2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazinylmethyl group attached to a 6-methylpyridine ring, and it is commonly used in various chemical and biological research applications. This compound is known for its reactivity and versatility in synthetic chemistry, making it a valuable intermediate in the preparation of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride typically involves the reaction of 6-methylpyridine-2-carbaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazinylmethyl derivative. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.

化学反応の分析

Nucleophilic Substitution

The hydrazinylmethyl group acts as a nucleophile in SN2 reactions. For instance, it can displace halides in alkyl halides:

R-X+C₇H₁₁N₃\cdotp2HCl→R-NH-NH-CH₂-C₅H₃N-CH₃+HX

This property is exploited in modifying drug candidates or agrochemical intermediates .

Coordination Chemistry

The compound’s nitrogen atoms enable metal coordination, forming complexes with transition metals like Cu(II) or Fe(III). Such complexes are studied for catalytic or biological activity, though structural data is scarce in the provided sources .

Acid-Base Reactivity

As a dihydrochloride salt, the compound readily donates protons in basic media, regenerating the free base. This property is crucial for solubility adjustments in pharmaceutical formulations .

Comparative Reaction Profile

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Condensation | Aldehydes/ketones, acidic | Hydrazones | Heterocycle synthesis |

| Oxidation | H₂O₂, Fe³⁺ | Diazene derivatives | Functional group interconversion |

| Reduction | H₂/Pd-C | 2-(Aminomethyl)-6-methylpyridine | Amine synthesis |

| Nucleophilic Substitution | Alkyl halides, base | Alkylated hydrazine derivatives | Drug modification |

科学的研究の応用

2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and coordination complexes.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.

Medicine: It serves as an intermediate in the development of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of 2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride involves its ability to interact with various molecular targets through its hydrazinylmethyl group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the inhibition or modification of enzyme activity. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.

類似化合物との比較

Similar Compounds

- 2-(Hydrazinylmethyl)pyridine

- 6-Methylpyridine-2-carbaldehyde

- Hydrazine hydrate

Uniqueness

2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry. Its ability to undergo a wide range of chemical transformations and its applications in diverse research fields highlight its importance in both academic and industrial settings.

生物活性

2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article discusses its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

1. Chemical Structure and Synthesis

The compound is synthesized through the reaction of 6-methylpyridine-2-carbaldehyde with hydrazine hydrate under acidic conditions. The process typically involves:

- Refluxing the reactants in a solvent like ethanol or methanol.

- Formation of a hydrazone intermediate.

- Reduction to yield the desired hydrazinylmethyl derivative, followed by purification through recrystallization or chromatography.

This synthetic route highlights the compound's potential for further derivatization, allowing for exploration of its biological properties.

The biological activity of this compound is primarily attributed to its hydrazinylmethyl group, which enables it to interact with various molecular targets. Key mechanisms include:

- Covalent Bond Formation : The hydrazinylmethyl group can form covalent bonds with electrophilic centers in target molecules, potentially inhibiting enzyme activity.

- Redox Reactions : The compound may influence cellular redox balance and signaling pathways, which are critical in various biological processes.

3.1 Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.0098 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

These findings suggest that the compound has potential as a therapeutic agent in treating infections caused by resistant strains.

3.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study investigating the effects of hydrazine derivatives on cancer cells, this compound demonstrated:

- Inhibition of tumor growth in xenograft models.

- Induction of apoptosis , as evidenced by increased caspase activity and PARP cleavage.

4. Applications in Research

The versatility of this compound extends beyond antimicrobial and anticancer applications:

- Enzyme Mechanism Studies : It serves as a probe for investigating biological pathways involving hydrazine derivatives.

- Synthetic Chemistry : The compound is utilized as a building block for synthesizing complex organic molecules, including heterocycles and coordination complexes.

特性

IUPAC Name |

(6-methylpyridin-2-yl)methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-6-3-2-4-7(10-6)5-9-8;;/h2-4,9H,5,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBMFAZISMCZGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。